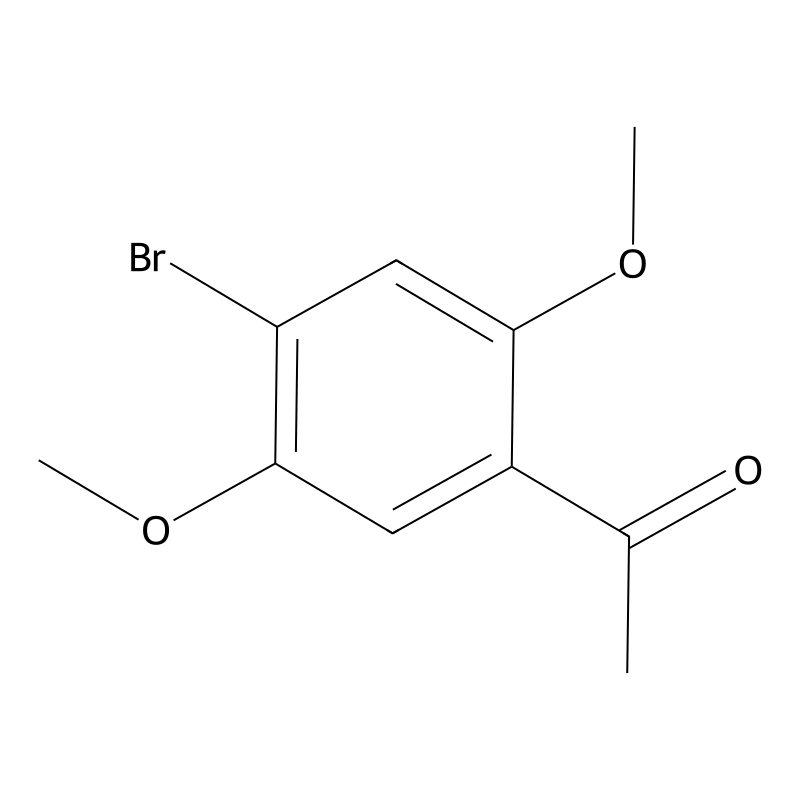1-(4-broMo-2,5-diMethoxyphenyl)ethanone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride (bk-2C-B)
Scientific Field: Pharmacology
Application: bk-2C-B is a new psychoactive substance (NPS).
Methods of Application: The study investigated the stability of bk-2C-B when exposed to heat using a simulated ‘meth pipe’ scenario.
Results or Outcomes: Twelve products following pyrolysis of bk-2C-B were detected and verified by organic synthesis of the corresponding standards.
2-Amino-1-(4-iodo-2,5-dimethoxyphenyl)ethanone hydrochloride (bk-2C-I)
1-(4-Bromo-2,5-dimethoxyphenyl)ethanone is a chemical compound characterized by its unique structure, which includes a bromine atom and two methoxy groups attached to a phenyl ring. The molecular formula is C10H11BrO3, and it has a molecular weight of 259.10 g/mol. This compound belongs to a class of substances known for their psychoactive properties and is often studied for its potential applications in pharmacology and medicinal chemistry.
There is no documented information available on the specific mechanism of action of 1-(4-Bromo-2,5-dimethoxyphenyl)ethanone.
As with any unknown compound, it is advisable to handle 1-(4-Bromo-2,5-dimethoxyphenyl)ethanone with caution due to the lack of specific safety data. Here are some general safety considerations:
- Bromo substituent: Organic bromides can irritate the skin, eyes, and respiratory system.
- Potential unknown hazards: The full range of potential hazards associated with this compound is unknown and should be treated with appropriate caution.
- Nucleophilic Substitution: The bromine can be replaced by nucleophiles such as amines or alcohols.
- Reduction: The ketone group can undergo reduction to form secondary alcohols.
- Oxidation: The compound can also be oxidized to yield different derivatives depending on the reaction conditions .
This compound has been investigated for its biological activity, particularly as a new psychoactive substance. It has shown potential effects on serotonin receptors, which may contribute to its psychoactive properties. Studies indicate that similar compounds can exhibit hallucinogenic effects, making them of interest for both therapeutic and recreational use .
Several methods exist for synthesizing 1-(4-Bromo-2,5-dimethoxyphenyl)ethanone:
- Bromination of 2,5-Dimethoxyacetophenone: This involves treating 2,5-dimethoxyacetophenone with bromine in an appropriate solvent under controlled conditions.
- Acylation Reactions: The compound can be synthesized through Friedel-Crafts acylation using acetic anhydride and a suitable catalyst.
- Reduction of Precursors: Starting from 1-(4-Bromo-2,5-dimethoxyphenyl)ethanol, oxidation can yield the desired ketone .
1-(4-Bromo-2,5-dimethoxyphenyl)ethanone has several applications:
- Research in Psychoactive Substances: It is studied for its effects on the central nervous system.
- Pharmaceutical Development: Its derivatives are explored for potential therapeutic uses in treating mental health disorders.
- Chemical Intermediates: It serves as a precursor in the synthesis of other complex organic molecules .
Interaction studies have focused on how 1-(4-Bromo-2,5-dimethoxyphenyl)ethanone interacts with various biological targets:
- Serotonin Receptors: Research indicates that this compound may interact with serotonin receptors, influencing mood and perception.
- Enzyme Inhibition: Some studies suggest it may inhibit certain enzymes involved in metabolic pathways, impacting drug metabolism and efficacy .
Several compounds share structural similarities with 1-(4-Bromo-2,5-dimethoxyphenyl)ethanone. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 1-(2-Bromo-4,5-dimethoxyphenyl)ethanone | Bromine at different position | Potentially different biological effects |
| 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl) | Contains an amino group | Psychoactive properties |
| 1-(4-Methylthio-2,5-dimethoxyphenyl)ethanone | Contains a methylthio group | Different receptor interaction profile |
These compounds are distinguished by their substituents and how these affect their chemical behavior and biological activity.








